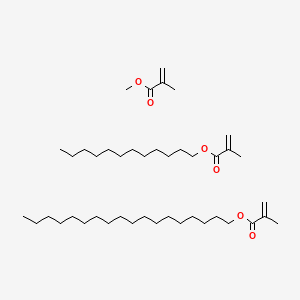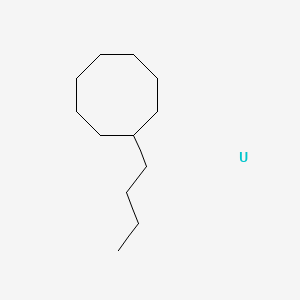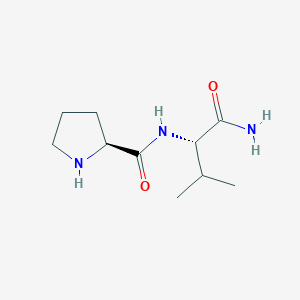
L-Prolyl-L-valinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolyl-L-valinamide is a dipeptide compound composed of the amino acids proline and valine. It is known for its unique structural properties and potential applications in various scientific fields. This compound is often studied for its role in peptide synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-Prolyl-L-valinamide can be synthesized through standard peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. For example, the tert-butyloxycarbonyl (Boc) group can be used to protect the amino group of proline, and the carboxyl group of valine can be activated using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale peptide synthesis techniques. These methods utilize automated peptide synthesizers that can efficiently couple amino acids in a stepwise manner. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and high yields .
Análisis De Reacciones Químicas
Types of Reactions: L-Prolyl-L-valinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide bond, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in organic solvents such as dichloromethane.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amide derivatives with new functional groups.
Aplicaciones Científicas De Investigación
L-Prolyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its potential role in protein folding and stability, as well as its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role in modulating biological pathways and its potential as a drug candidate.
Mecanismo De Acción
The mechanism of action of L-Prolyl-L-valinamide involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide bond formation and hydrolysis. Additionally, it may interact with receptors and transporters, influencing cellular processes such as signal transduction and protein synthesis .
Comparación Con Compuestos Similares
L-Prolyl-L-valinamide can be compared with other similar dipeptides, such as:
L-Prolyl-L-alaninamide: Similar in structure but with alanine instead of valine, leading to different physicochemical properties.
L-Prolyl-L-leucinamide: Contains leucine instead of valine, which may affect its biological activity and stability.
L-Prolyl-L-isoleucinamide: Isoleucine substitution can result in different interactions with enzymes and receptors.
Uniqueness: this compound is unique due to its specific combination of proline and valine, which imparts distinct structural and functional properties. Its unique amide bond and side chain interactions make it a valuable compound for studying peptide chemistry and potential therapeutic applications .
Propiedades
Número CAS |
46423-50-1 |
|---|---|
Fórmula molecular |
C10H19N3O2 |
Peso molecular |
213.28 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C10H19N3O2/c1-6(2)8(9(11)14)13-10(15)7-4-3-5-12-7/h6-8,12H,3-5H2,1-2H3,(H2,11,14)(H,13,15)/t7-,8-/m0/s1 |
Clave InChI |
JPQWMGQFQBAKRO-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)C(C(=O)N)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






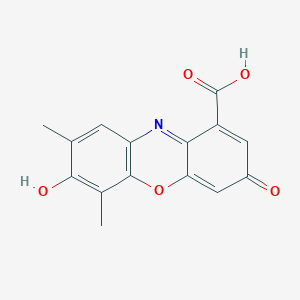

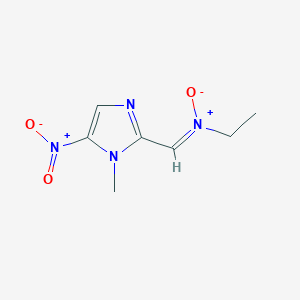
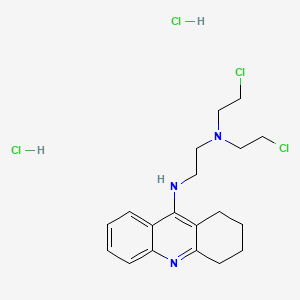
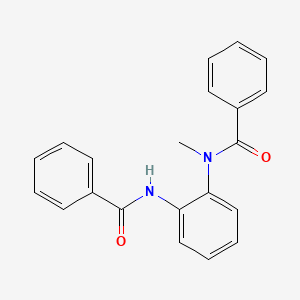
![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)

